molecular formula C10H13NO3 B2722765 N-(furan-2-ylmethyl)tetrahydrofuran-3-carboxamide CAS No. 1788611-61-9

N-(furan-2-ylmethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2722765
CAS No.: 1788611-61-9
M. Wt: 195.218
InChI Key: FQEMWOYVLCBUCK-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)tetrahydrofuran-3-carboxamide” is a derivative of furan, a heterocyclic organic compound. It is part of a series of novel derivatives synthesized for research purposes .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves the use of acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds were carried out under mild synthetic conditions supported by microwave radiation . The reactions were optimized for reaction time, solvent, and amounts of the substrates .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds were analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(furan-2-ylmethyl)tetrahydrofuran-3-carboxamide derivatives have been studied for their potential in various scientific research applications, particularly in the synthesis of compounds with significant biological activities. For instance, furan-3-carboxamides have been synthesized and characterized, showing preliminary in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some compounds in this category exhibited noteworthy antimicrobial properties, highlighting the role of furan derivatives in developing new antimicrobial agents (Zanatta et al., 2007).

Reactivity and Electrophilic Substitution Reactions

The reactivity of this compound and related compounds has been a subject of study, showing how these compounds can be subjected to various electrophilic substitution reactions. For example, 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline were synthesized through reactions that involve coupling with furan-2-carbonyl chloride, highlighting the versatility of furan derivatives in synthesizing complex heterocycles (Aleksandrov & El’chaninov, 2017).

Catalysis and Green Chemistry

In the realm of green chemistry, furan derivatives like this compound have been explored for their potential in catalysis. For example, the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts demonstrates the utility of furan derivatives in producing sustainable chemicals for the polymer industry (Jain et al., 2015).

Biorenewable Polymers

Furan derivatives are pivotal in the development of biorenewable polymers, offering a sustainable alternative to traditional petroleum-based products. The synthesis of furan-containing polyamides, using furan dicarboxylic acid (FDCA) as a rigid monomer, showcases the role of furan derivatives in creating high-value polymers with excellent thermal and mechanical performance, contributing to the advancement of sustainable materials (Huang et al., 2020).

Properties

IUPAC Name

N-(furan-2-ylmethyl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-2,4,8H,3,5-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMWOYVLCBUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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